3-Nitrobenzoyl chloride - 121-90-4

3-Nitrobenzoyl chloride

Catalog Number: EVT-520514
CAS Number: 121-90-4
Molecular Formula: C7H4ClNO3
Molecular Weight: 185.56 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use.
Synthesis Analysis

Several methods exist for synthesizing 3-Nitrobenzoyl chloride. One common approach involves the reaction of 3-nitrobenzoic acid with thionyl chloride (SOCl2) [, , , , ]. This reaction typically results in a high yield of the desired product.

Molecular Structure Analysis
  • Esterification: Reacts with alcohols to form esters [, , , , , , , , ].
  • Amidation: Reacts with amines to form amides [, , , , , ].
Applications
  • Polymer Chemistry: Used in the synthesis of novel poly(ester-amide)s and poly(ester-imide)s [, , , ]. These polymers exhibit desirable properties like high thermal stability, good solubility in organic solvents, and excellent mechanical properties, making them suitable for high-performance applications.
  • Organic Synthesis: Serves as a versatile building block for synthesizing complex organic molecules [, , ]. This includes the preparation of various heterocyclic compounds like oxadiazoles and thiazolidinones, which are important scaffolds in medicinal chemistry.
  • Material Science: Used in the development of flame-retardant epoxy resins []. Incorporation of the phosphorus-containing diamine curing agent synthesized using 3-Nitrobenzoyl chloride enhances the flame retardancy of the resulting epoxy material.

4-Chloro-3-nitrobenzoic acid

Compound Description: 4-Chloro-3-nitrobenzoic acid serves as a precursor in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide []. It reacts with methylamine to produce 4-methylamino-3-nitrobenzoic acid.

4-Methylamino-3-nitrobenzoic acid

Compound Description: This compound is an intermediate in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide []. It is synthesized by reacting 4-chloro-3-nitrobenzoic acid with methylamine.

4-(Methylamino)-3-nitrobenzoyl chloride

Compound Description: This compound is a key intermediate in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide []. It is obtained by the acylating chlorination reaction of 4-methylamino-3-nitrobenzoic acid with thionyl chloride.

N-Methyl-4-(methylamino)-3-nitrobenzamide

Compound Description: This is the target compound synthesized using a method involving 3-Nitrobenzoyl chloride as a key starting material []. The method aims to provide a cost-effective and efficient synthesis route for this compound.

1,5-Dihydroxynaphthalene

Compound Description: 1,5-Dihydroxynaphthalene acts as a starting material in the synthesis of a novel naphthalene-ring-containing bis(ester–amine), 1,5-bis(3-aminobenzoyloxy)naphthalene []. This bis(ester-amine) is further used to synthesize naphthalene-containing poly(ester–amide)s.

Relevance: This compound, while not directly derived from 3-Nitrobenzoyl chloride, plays a crucial role in forming the bis(ester-amine) by reacting with a derivative of 3-Nitrobenzoyl chloride (3-nitrobenzoyl chloride itself) []. This reaction highlights the use of 3-Nitrobenzoyl chloride's derivatives in synthesizing complex polymers.

1,5-Bis(3-aminobenzoyloxy)naphthalene

Compound Description: This compound is a key monomer used in the synthesis of novel naphthalene-containing poly(ester–amide)s []. It is synthesized by reacting 1,5-dihydroxynaphthalene with 3-nitrobenzoyl chloride followed by catalytic hydrogenation.

Aromatic dicarboxylic acids

Compound Description: A variety of aromatic dicarboxylic acids, including terephthalic acid, are used in the synthesis of novel naphthalene-containing poly(ester–amide)s []. The properties of the resulting polymers, like solubility and crystallinity, depend on the specific dicarboxylic acid used.

Relevance: While not directly related to 3-Nitrobenzoyl chloride in structure, aromatic dicarboxylic acids are essential co-monomers reacting with the product derived from 3-Nitrobenzoyl chloride (1,5-bis(3-aminobenzoyloxy)naphthalene) to form the final polymers []. This highlights the role of 3-Nitrobenzoyl chloride in providing one half of the polymer building blocks.

3-(Pyridin-2-ylamino)propionic acid ethyl ester

Compound Description: This compound acts as a precursor in the synthesis of Dabigatran etexilate [], a thrombin inhibitor.

Relevance: While structurally unrelated to 3-Nitrobenzoyl chloride, this compound reacts with another key intermediate derived from 3-Nitrobenzoyl chloride (4-Methylamino-3-nitrobenzoyl chloride) in the synthesis of Dabigatran etexilate []. This highlights the use of 3-Nitrobenzoyl chloride derivatives in constructing complex pharmaceutical compounds.

4-Methylamino-3-nitrobenzoyl chloride

Compound Description: This compound serves as a crucial building block in the synthesis of Dabigatran etexilate []. It is prepared from 4-chlorotoluene through a series of reactions: oxidation, nitration, amination, and chlorination.

Dabigatran etexilate

Compound Description: Dabigatran etexilate is a potent thrombin inhibitor synthesized using a multi-step process involving 3-Nitrobenzoyl chloride as a starting material for one of the key intermediates [].

Formyldimethoxyphenyl (FDMP) resin

Compound Description: This resin is used as a solid support in the solid-phase synthesis of a library of 2- and 3-substituted benzanilides []. Aniline derivatives are attached to the resin through a reductive amination process.

Relevance: While not directly related to 3-Nitrobenzoyl chloride, this resin is used in a process where a derivative of 3-Nitrobenzoyl chloride (nitrobenzoyl chloride) is crucial for attaching the desired benzanilide structure []. This highlights the use of 3-Nitrobenzoyl chloride derivatives in combinatorial chemistry and library synthesis.

Nitrobenzanilides

Compound Description: These compounds are intermediates formed during the solid-phase synthesis of a library of substituted benzanilides []. They are generated by acylating resin-bound aniline with 2- or 3-nitrobenzoyl chloride.

Relevance: Nitrobenzanilides are directly formed using 3-Nitrobenzoyl chloride derivatives, demonstrating its utility in building a diverse library of substituted benzanilides [].

N-Tolyl-m-Nitrobenzohydroxamic acid

Compound Description: This compound serves as a ligand in the synthesis of new diorganotin(IV) complexes []. It is prepared by the condensation reaction of 3-Nitrobenzoyl chloride with N-tolyl hydroxylamine.

Diorganotin(IV) complexes

Compound Description: These complexes are synthesized by reacting diorganotin(IV) compounds, such as diphenyltin dichloride, with N-Tolyl-m-Nitrobenzohydroxamic acid []. The complexes are characterized and proposed to have monomeric structures with octahedral geometry.

Relevance: These complexes are formed using a ligand directly synthesized from 3-Nitrobenzoyl chloride [], highlighting its utility in developing new organometallic compounds.

2-(6-Oxido-6H-dibenz〈c,e〉〈1,2〉oxaphosphorin-6-yl)-1,4-dihydroxy phenylene

Compound Description: This compound is a precursor used in the synthesis of a new phosphorus-containing diamine, 1,4-bis(3-aminobenzoyloxy)-2-(6-oxido-6H-dibenz〈c,e〉〈1,2〉oxaphosphorin-6-yl)phenylene [].

1,4-Bis(3-aminobenzoyloxy)-2-(6-oxido-6H-dibenz〈c,e〉〈1,2〉oxaphosphorin-6-yl)phenylene

Compound Description: This compound is a novel phosphorus-containing diamine synthesized from 2-(6-oxido-6H-dibenz〈c,e〉〈1,2〉oxaphosphorin-6-yl)-1,4-dihydroxy phenylene and 3-nitrobenzoyl chloride followed by a reduction step []. It is then used as a curing agent for diglycidyl ether of bisphenol A (DGEBA).

N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine

Compound Description: This compound is a new N-phenylated aromatic diamine prepared by the reaction of N,N′-diphenyl-1,4-phenylenediamine with 3-nitrobenzoyl chloride followed by catalytic reduction []. It is used in the synthesis of organosoluble aromatic poly(N-phenylamide-imide)s and poly(N-phenylamide-amide)s.

Aromatic dianhydrides

Compound Description: Various aromatic dianhydrides are used along with N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine to synthesize a series of organosoluble poly(N-phenylamide-imide)s []. These polymers show excellent solubility in organic solvents and have high glass transition temperatures.

Relevance: While structurally different from 3-Nitrobenzoyl chloride, these dianhydrides react with a diamine synthesized using 3-Nitrobenzoyl chloride []. This highlights the indirect role of 3-Nitrobenzoyl chloride in generating polymers with improved properties.

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound is a precursor for several derivatives synthesized and characterized for their potential biological activities [].

Relevance: While structurally distinct from 3-Nitrobenzoyl chloride, this compound is used to synthesize various derivatives, some of which utilize 3-Nitrobenzoyl chloride as a reagent []. This highlights the versatility of 3-Nitrobenzoyl chloride in modifying heterocyclic compounds for potential pharmaceutical applications.

Properties

CAS Number

121-90-4

Product Name

3-Nitrobenzoyl chloride

IUPAC Name

3-nitrobenzoyl chloride

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H

InChI Key

NXTNASSYJUXJDV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.